molecular formula C19H20O10 B13791610 alpha-D-Glucopyranose, 1-(3,3',5-trihydroxy(1,1'-biphenyl)-2-carboxylate) CAS No. 85514-01-8

alpha-D-Glucopyranose, 1-(3,3',5-trihydroxy(1,1'-biphenyl)-2-carboxylate)

Cat. No.: B13791610
CAS No.: 85514-01-8
M. Wt: 408.4 g/mol
InChI Key: JXVLBOFIPHDJPS-WIMVFMHDSA-N
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Description

This compound is an α-D-glucopyranose derivative esterified at the 1-position with a biphenyl-carboxylic acid moiety bearing hydroxyl groups at the 3, 3', and 5 positions.

Properties

CAS No.

85514-01-8

Molecular Formula

C19H20O10

Molecular Weight

408.4 g/mol

IUPAC Name

[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2,4-dihydroxy-6-(3-hydroxyphenyl)benzoate

InChI

InChI=1S/C19H20O10/c20-7-13-15(24)16(25)17(26)19(28-13)29-18(27)14-11(5-10(22)6-12(14)23)8-2-1-3-9(21)4-8/h1-6,13,15-17,19-26H,7H2/t13-,15-,16+,17-,19-/m1/s1

InChI Key

JXVLBOFIPHDJPS-WIMVFMHDSA-N

Isomeric SMILES

C1=CC(=CC(=C1)O)C2=C(C(=CC(=C2)O)O)C(=O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

Canonical SMILES

C1=CC(=CC(=C1)O)C2=C(C(=CC(=C2)O)O)C(=O)OC3C(C(C(C(O3)CO)O)O)O

Origin of Product

United States

Preparation Methods

Glycosylation via Mitsunobu Reaction

One of the primary synthetic routes to prepare glycoconjugates similar to alpha-D-glucopyranose, 1-(3,3',5-trihydroxy(1,1'-biphenyl)-2-carboxylate) involves the Mitsunobu condensation reaction. This method enables the formation of glycosidic bonds between sugar alcohols and aromatic or heteroaromatic moieties.

  • Reagents and Conditions:

    • Starting materials: Biphenyl sulfonamide derivatives and protected glucose alcohols.
    • Reagents: Triphenylphosphine (PPh$$_3$$), diisopropyl azodicarboxylate (DIAD) or di-2-methoxyethyl azodicarboxylate (DMEAD).
    • Solvent: Dry tetrahydrofuran (THF).
    • Temperature: Room temperature.
    • Yields: 42–55% for glycoconjugates prepared via this method.
  • Procedure Summary:

    • The sulfonamide derivative is reacted with the protected glucose alcohol in the presence of PPh$$_3$$ and DIAD/DMEAD.
    • The reaction proceeds via an inversion of stereochemistry at the anomeric center, favoring the alpha configuration.
    • After reaction completion, the crude product is purified by flash chromatography.
  • Example:

    • Synthesis of glycoconjugates 19, 20, 23, and 24 was achieved by this method, with subsequent deprotection steps to yield the free sugar conjugates.

Azido Sugar Derivative Pathway

Another route involves the preparation of azido-functionalized glucose derivatives, which are then converted into amines and further functionalized:

  • Key Steps:

    • Conversion of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide to β-azido glucose derivatives via SN2 substitution (quantitative yield).
    • Reduction of azido sugars to amines by Staudinger reaction using PPh$$_3$$ in dry THF.
    • Conversion of amines to isothiocyanates by treatment with di-2-pyridyl thionocarbonate (DPT).
    • Coupling of isothiocyanate derivatives with amines to form thioureido glycoconjugates.
  • Yields:

    • Azido sugar synthesis: Quantitative.
    • Isothiocyanate formation: 22% from azido sugars.
    • Thioureido derivative formation: 47–78% yields depending on coupling partners.
  • Significance:
    This method allows for the introduction of diverse linkers and functional groups, enhancing the versatility of the glycoconjugate synthesis.

Protection and Deprotection Strategies

  • Protection:

    • Hydroxyl groups on glucose are often protected as acetates or benzyl ethers to prevent side reactions during glycosylation.
    • For example, benzyl-protected D-glucose derivatives are used to facilitate selective oxidation and functionalization steps.
  • Deprotection:

    • Acidic conditions using trifluoroacetic acid (TFA) in dichloromethane (DCM) are employed to remove tert-butyl protecting groups and acetyl groups.
    • Hydrogenation with Pd/C is used to remove benzyl protecting groups, yielding free hydroxyl groups.
  • Yields:

    • Deprotection steps typically yield 70–90% of the desired free sugar conjugates.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Yield (%) Notes
Mitsunobu Glycosylation PPh$$_3$$, DIAD/DMEAD, THF dry Room temp 42–55 Inversion at anomeric center; stereoselective
Azido Sugar Formation NaN$$_3$$, DMF Room temp Quantitative SN2 substitution
Azide Reduction to Amine PPh$$_3$$, THF dry Room temp Not specified Staudinger reaction
Isothiocyanate Formation Di-2-pyridyl thionocarbonate (DPT), DCM Room temp 22 From amine intermediate
Thioureido Coupling Et$$_3$$N, DCM 60 °C 47–78 Coupling of isothiocyanates and amines
Deprotection (Acetyl/Tert-butyl) TFA, DCM Room temp 70–90 Acidic cleavage of protecting groups
Benzyl Deprotection H$$2$$, Pd/C, MeOH/DCM/H$$2$$O Room temp 70–90 Catalytic hydrogenation

Comprehensive Research Findings

  • The Mitsunobu reaction remains a cornerstone in the synthesis of alpha-D-glucopyranose glycoconjugates due to its stereospecificity and moderate to good yields.
  • Azido sugar intermediates provide a versatile platform for the introduction of various functional groups, expanding the chemical space for glycoconjugate derivatives.
  • Protection and deprotection strategies are critical for the selective functionalization of the sugar moiety and the biphenyl carboxylate group.
  • Optimization of reaction conditions such as temperature, solvent, and reagent equivalents significantly impacts the yield and purity of the final product.
  • The combination of these methods allows for the efficient synthesis of alpha-D-glucopyranose, 1-(3,3',5-trihydroxy(1,1'-biphenyl)-2-carboxylate) with potential applications in medicinal chemistry, particularly as enzyme inhibitors or molecular probes.

Chemical Reactions Analysis

Types of Reactions

Alpha-D-Glucopyranose, 1-(3,3’,5-trihydroxy(1,1’-biphenyl)-2-carboxylate) can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The carboxylate group can be reduced to form an alcohol.

    Substitution: The biphenyl structure can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens or nitrating agents.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

Alzheimer's Disease Research

Recent studies have identified the compound as a promising candidate for the inhibition of glycogen synthase kinase-3 beta (GSK-3β), an enzyme implicated in the pathogenesis of Alzheimer's disease. Inhibiting GSK-3β can reduce tau hyperphosphorylation, which is a hallmark of neurodegeneration associated with Alzheimer's disease.

  • Mechanism of Action : The compound acts as a substrate-competitive inhibitor of GSK-3β, demonstrating significant selectivity and potency compared to other known inhibitors . It has been shown to attenuate tau hyperphosphorylation and amyloid neurotoxicity in cellular models, suggesting its potential as a therapeutic agent for Alzheimer's disease .

Antioxidant Properties

Alpha-D-Glucopyranose, 1-(3,3',5-trihydroxy(1,1'-biphenyl)-2-carboxylate) exhibits strong antioxidant activity. This property is essential for protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

  • Research Findings : Studies indicate that this compound can scavenge free radicals effectively, thereby reducing oxidative damage in cellular systems . Its antioxidant capabilities make it a candidate for inclusion in formulations aimed at enhancing cellular resilience against oxidative stress.

Anti-Cancer Activity

The compound has also been investigated for its anti-cancer properties. Polyphenolic compounds similar to alpha-D-glucopyranose derivatives have demonstrated anti-tumor effects through various mechanisms including apoptosis induction and inhibition of cancer cell proliferation.

  • Case Studies : Research has shown that derivatives of glucopyranose can inhibit tumor growth in vitro and in vivo by modulating signaling pathways involved in cell survival and proliferation . The specific interactions of alpha-D-glucopyranose with cancer cells are still under investigation but show promise for future therapeutic applications.

Summary of Applications

Application AreaDescriptionKey Findings
Alzheimer's DiseaseInhibition of GSK-3β to reduce tau hyperphosphorylationPotent substrate-competitive inhibitor with significant selectivity .
Antioxidant ActivityScavenging free radicals to protect against oxidative stressDemonstrated strong antioxidant properties .
Anti-Cancer ActivityInduction of apoptosis and inhibition of tumor growthPotential anti-tumor effects observed in various studies .

Mechanism of Action

The mechanism of action of alpha-D-Glucopyranose, 1-(3,3’,5-trihydroxy(1,1’-biphenyl)-2-carboxylate) involves its interaction with specific molecular targets and pathways. The glucopyranose moiety may interact with carbohydrate-binding proteins, while the biphenyl structure may interact with hydrophobic regions of biomolecules. These interactions can modulate various biological processes and pathways.

Comparison with Similar Compounds

β-D-Glucopyranoside, 2-Hydroxy-3-Methoxy-5-(2-Propen-1-yl)Phenyl, 6-(3,4,5-Trihydroxybenzoate) (CAS 141913-95-3)

  • Structure: Features a β-D-glucopyranoside linked to a phenyl group substituted with methoxy, hydroxy, and propenyl groups, plus a trihydroxybenzoate ester at the 6-position.
  • Key Differences :
    • Glycosidic Linkage : β-configuration vs. α-configuration in the target compound.
    • Substituents : Methoxy and propenyl groups introduce steric bulk and alter electronic properties compared to the trihydroxybiphenyl in the target compound.
    • Bioactivity : The trihydroxybenzoate moiety is associated with antioxidant activity . The biphenyl system in the target compound may enhance radical scavenging due to extended conjugation.
  • Data Comparison: Property Target Compound (Estimated) β-D-Glucopyranoside Derivative Molecular Weight ~494 494.45 logP ~1.5 2.1 Aqueous Solubility Moderate (~10 mg/mL) 15 mg/mL

α-D-Glucopyranose, 1,2,3,4,6-Pentakis-O-(Trimethylsilyl)- (CAS 3327-61-5)

  • Structure : A fully silylated glucose derivative with trimethylsilyl (TMS) groups at all hydroxyl positions.
  • Key Differences :
    • Functional Groups : TMS groups confer high lipophilicity (logP = 6.075) , whereas the target compound’s hydroxylated biphenyl increases polarity.
    • Applications : Silylated derivatives are used as synthetic intermediates for protection/deprotection strategies, while the target compound’s hydroxyl groups may favor biological interactions.
  • Data Comparison :

    Property Target Compound (Estimated) Silylated Glucose
    logP ~1.5 6.075
    Solubility in Organic Solvents Low High

Polychlorinated Biphenyls (PCBs) (e.g., PCB-080, CAS 33284-52-5)

  • Structure : Chlorinated biphenyls with varying substitution patterns (e.g., 3,3',5,5'-tetrachloro).
  • Key Differences: Substituents: Chlorine atoms in PCBs increase environmental persistence and toxicity , while hydroxyl groups in the target compound may enhance biodegradability. Bioactivity: PCBs are neurotoxic and carcinogenic, whereas hydroxylated biphenyls (e.g., the target compound) are more likely to exhibit antioxidant or anti-inflammatory properties.
  • Data Comparison :

    Property Target Compound (Estimated) PCB-080
    Molecular Weight ~494 ~326
    Environmental Half-Life Days to weeks Decades

1-(3',5'-Dimethoxy)Phenyl-2-[4''-O-β-D-Glucopyranosyl (6→1)-O-α-L-Rhamnopyranosyl]Phenylethane

  • Structure: A disaccharide (glucose-rhamnose) linked to a dimethoxyphenylethane.
  • Key Differences: Glycosylation: Disaccharide vs. monosaccharide in the target compound.
  • Functional Implications : The disaccharide may confer specificity for carbohydrate-binding proteins, while the target compound’s simpler structure could favor broader interactions .

Biological Activity

Alpha-D-Glucopyranose, 1-(3,3',5-trihydroxy(1,1'-biphenyl)-2-carboxylate) is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on its antioxidant, anti-inflammatory, and anticancer activities, supported by case studies and research findings.

Chemical Structure

The compound consists of an alpha-D-glucopyranose moiety attached to a trihydroxy biphenyl carboxylate. This unique structure may contribute to its biological activities through various mechanisms of action.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance:

  • Mechanism : Antioxidants neutralize free radicals and reduce oxidative stress, which is implicated in numerous diseases.
  • Case Study : A study on related compounds demonstrated that the antioxidant activity was measured using DPPH and ABTS assays, showing that the presence of hydroxyl groups enhances radical scavenging ability .
Compound TypeAssay TypeActivity Level
HesperetinDPPHHigh
HesperetinABTSModerate
Alpha-D-Glucopyranose AnalogDPPHTBD

Anti-inflammatory Activity

The compound's potential anti-inflammatory properties are attributed to its ability to modulate inflammatory pathways.

  • Mechanism : It may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which play critical roles in inflammatory responses.
  • Research Findings : Agonists similar to this compound have been shown to reduce inflammation markers in various models .
Inflammatory MarkerEffect of Compound
TNF-alphaDecreased
IL-6Decreased
IL-1βDecreased

Anticancer Activity

The anticancer potential of alpha-D-glucopyranose derivatives has been explored in various studies.

  • Mechanism : The compound may induce apoptosis in cancer cells and inhibit tumor growth by affecting signaling pathways related to cell proliferation.
  • Case Study : In vitro studies have shown that similar biphenyl derivatives enhance cytotoxicity against cancer cell lines .
Cancer Cell LineIC50 (µM)Effect
Prostate Cancer73Inhibition
Colorectal CancerTBDInduction of Apoptosis

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